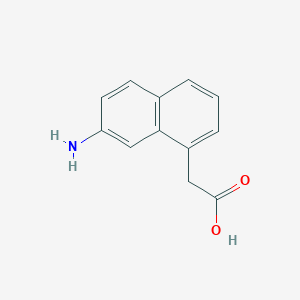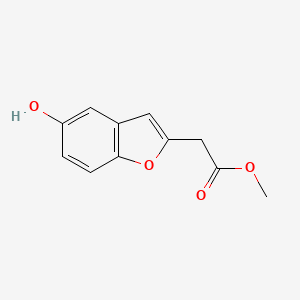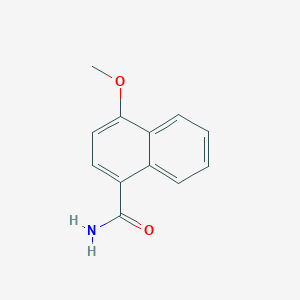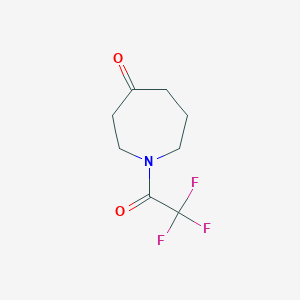
2-(2-oxopropyl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Oxopropyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-(2-Oxopropyl)quinazolin-4(1H)-one consists of a quinazolinone core with a 2-oxopropyl substituent at the second position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxopropyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of anthranilic acid with acetone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone ring.
Industrial Production Methods: Industrial production of 2-(2-Oxopropyl)quinazolin-4(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: 2-(2-Oxopropyl)quinazolin-4(1H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions may lead to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction of 2-(2-Oxopropyl)quinazolin-4(1H)-one can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction process may convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the oxopropyl group. These reactions are often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products:
Oxidation Products: Quinazolinone derivatives with additional functional groups
Reduction Products: Alcohol derivatives of quinazolinone
Substitution Products: Quinazolinone derivatives with substituted nucleophiles
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. It is used in the development of new materials and catalysts.
Biology: Researchers investigate its biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine: Due to its potential therapeutic effects, 2-(2-Oxopropyl)quinazolin-4(1H)-one is explored as a lead compound for the development of new pharmaceuticals. Its derivatives are tested for efficacy against various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-(2-Oxopropyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
2-(2-Oxopropyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives to highlight its uniqueness:
Similar Compounds: 2-Methylquinazolin-4(1H)-one, 2-Phenylquinazolin-4(1H)-one, 2-(2-Hydroxypropyl)quinazolin-4(1H)-one
Uniqueness: The presence of the 2-oxopropyl group in 2-(2-Oxopropyl)quinazolin-4(1H)-one imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for further modification and study.
特性
CAS番号 |
70723-83-0 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-(2-oxopropyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H10N2O2/c1-7(14)6-10-12-9-5-3-2-4-8(9)11(15)13-10/h2-5H,6H2,1H3,(H,12,13,15) |
InChIキー |
JOTALPXHJWDETO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=NC2=CC=CC=C2C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)

![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)






